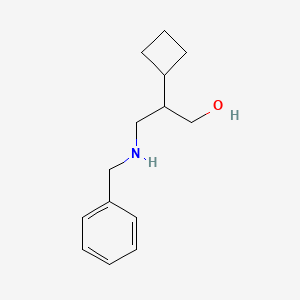

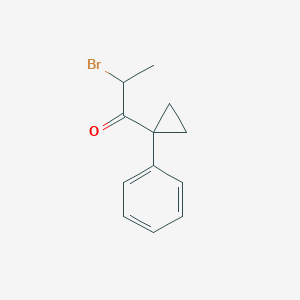

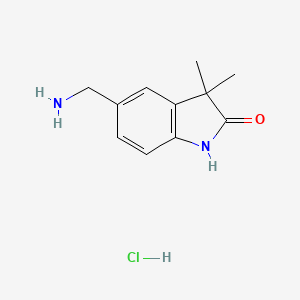

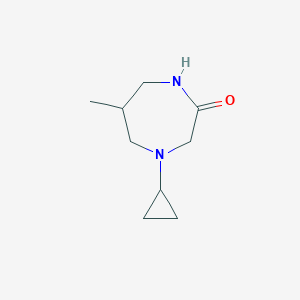

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride (5AMDMHCl) is a synthetic compound that has been studied for its potential medical applications. It is a derivative of indole, a type of heterocyclic aromatic compound with a five-membered ring. 5AMDMHCl is a white, crystalline solid that is soluble in water. It is a powerful inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a role in the production of leukotrienes, a type of inflammatory mediator. It is also known to have an anti-inflammatory effect.

科学的研究の応用

Antiviral Activity

5-(Aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride has been studied for its potential antiviral properties. In particular, derivatives of this compound have been synthesized and evaluated for their activity against viruses such as the bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus. Some of these derivatives exhibited significant activity against these viruses, including effective suppression of influenza virus replication in cell cultures and high efficacy in influenza pneumonia models in mice (Ivashchenko et al., 2014) (Ivashchenko et al., 2015).

Progesterone Receptor Modulation

This compound has also been explored in the context of progesterone receptor (PR) modulation. Structural variations in related compounds have led to functional switches between agonist and antagonist properties, with implications for potential uses in female healthcare, including contraception and the treatment of certain breast cancers (Fensome et al., 2008).

Monoamine Oxidase Inactivation

Additionally, derivatives of this compound have been investigated for their role in monoamine oxidase B inactivation. This research suggests potential applications in neurological or psychiatric disorders (Ding & Silverman, 1992).

Serotonin Receptor Antagonism

The compound and its derivatives have also been explored as serotonin-3 receptor antagonists. This exploration could have implications for conditions related to serotonin regulation (Kato et al., 1995).

Aminomethylation Catalyst

It serves as a catalyst in the aminomethylation of indole, providing primary amine derivatives. This type of chemical transformation has broad implications in organic synthesis and drug development (Sakai et al., 2003).

特性

IUPAC Name |

5-(aminomethyl)-3,3-dimethyl-1H-indol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-11(2)8-5-7(6-12)3-4-9(8)13-10(11)14;/h3-5H,6,12H2,1-2H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINHFJYYSBTAFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)CN)NC1=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803583-02-9 |

Source

|

| Record name | 2H-Indol-2-one, 5-(aminomethyl)-1,3-dihydro-3,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)

![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)

![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)